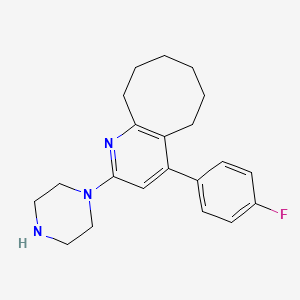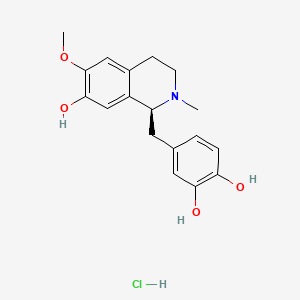
Coclaurine Related Compound 1
説明
“Coclaurine Related Compound 1” is an analog of Coclaurine, a benzyltetrahydroisoquinoline alkaloid extracted from Magnolia salicifolia . Coclaurine is a nicotinic acetylcholine receptor antagonist and belongs to the class of tetrahydroisoquinoline alkaloids .
Molecular Structure Analysis
The molecular formula of “Coclaurine Related Compound 1” is C18H22ClNO4 . Its average mass is 351.825 Da .科学的研究の応用
Anti-HIV Properties
Coclaurine and its analogs have shown promising results as anti-HIV agents. Studies found that coclaurine and its structural analogs demonstrated potent anti-HIV activity with significant therapeutic index values. The research indicates that coclaurine and its derivatives could serve as new leads for the development of anti-AIDS agents, showing a notable potential in the field of antiviral research (Kashiwada et al., 2005).
Potential in Hypertension Treatment
Coclaurine derivatives have been examined for their potential as antihypertensive agents with a dual mechanism of action. The introduction of certain groups to the coclaurine molecule resulted in derivatives that exhibited both adrenergic antagonist activity and calcium channel blocking activity. This dual action suggests that these derivatives could be promising leads for the development of novel antihypertensive drugs (Iturriaga-Vásquez et al., 2003).
Enzyme Characterization
Research has been conducted on the coclaurine N-methyltransferase enzyme, which plays a critical role in the biosynthesis of coclaurine. The enzyme was purified from Coptis japonica cells, and its properties, including substrate specificity, were studied in detail. This research contributes to the understanding of the biosynthesis of coclaurine and related alkaloids (Choi et al., 2001).
Role in Estrogen Induction and Follicle Development
Coclaurine has been studied for its role in inducing estrogen production and the development of follicles pre-ovulation. The research suggests that coclaurine and certain plant extracts containing it can stimulate hormonal induction through various proteins and pathways, thereby aiding in increasing estrogen levels. This indicates a potential application in treating fertility-related issues and menstrual disorders (Noviyanti et al., 2020).
Inhibition of Nicotinic Acetylcholine Receptors
Coclaurine and its derivatives have been evaluated for their effects on nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes. These studies help in understanding the interaction of coclaurine derivatives with nAChRs and their potential therapeutic applications in disorders related to these receptors (Exley et al., 2005).
将来の方向性
While specific future directions for “Coclaurine Related Compound 1” are not mentioned in the available resources, plant-based alkaloids, such as coclaurine, have been reported as active or potentially active in cancer treatment . This suggests that “Coclaurine Related Compound 1” could potentially be explored for similar applications.
特性
IUPAC Name |
4-[[(1S)-7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4.ClH/c1-19-6-5-12-9-18(23-2)17(22)10-13(12)14(19)7-11-3-4-15(20)16(21)8-11;/h3-4,8-10,14,20-22H,5-7H2,1-2H3;1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYVVORANBZHOP-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)O)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC(=C(C=C3)O)O)O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(1S)-7-Hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]benzene-1,2-diol;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








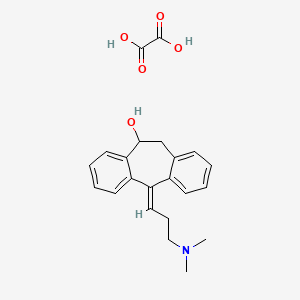
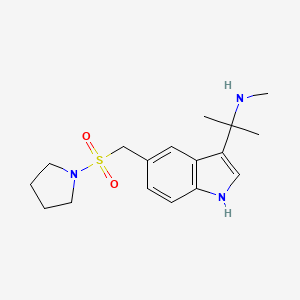
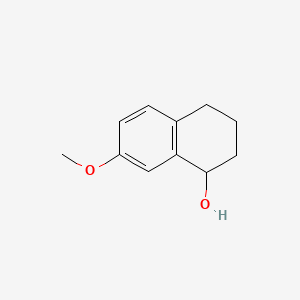

![3-[[2'-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)-4-biphenylyl]methyl]-2-oxo-2,3-dihydro-1H-benzoimidazole-4-carboxylic acid methyl ester](/img/structure/B602174.png)
![2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602176.png)
